![molecular formula C11H11NO4S2 B14019296 o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate CAS No. 73709-51-0](/img/structure/B14019296.png)
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate is a chemical compound with the molecular formula C10H11NO3S2 It is known for its unique structure, which includes a nitrophenyl group and a carbonodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate typically involves the reaction of ethyl carbonodithioate with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
化学反応の分析
Types of Reactions
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonodithioate moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
類似化合物との比較
Similar Compounds
- o-Ethyl s-[2-(2-nitrophenyl)-2-oxoethyl] carbonodithioate
- o-Ethyl s-[2-(4-nitrophenyl)-2-oxoethyl] carbonodithioate
- o-Ethyl s-[2-(3-nitrophenyl)-2-oxopropyl] carbonodithioate
Uniqueness
o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
特性
CAS番号 |
73709-51-0 |
|---|---|
分子式 |
C11H11NO4S2 |
分子量 |
285.3 g/mol |
IUPAC名 |
O-ethyl [2-(3-nitrophenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C11H11NO4S2/c1-2-16-11(17)18-7-10(13)8-4-3-5-9(6-8)12(14)15/h3-6H,2,7H2,1H3 |
InChIキー |
MCEGWXOTZDFRKD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=S)SCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


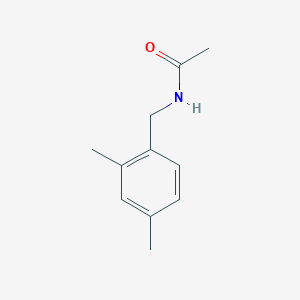
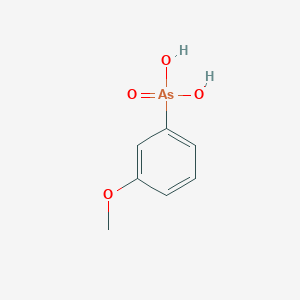
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
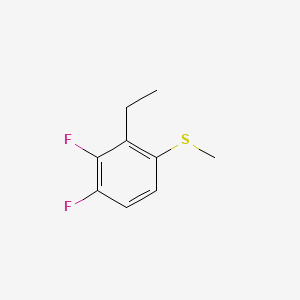
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
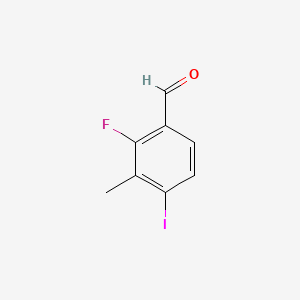
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
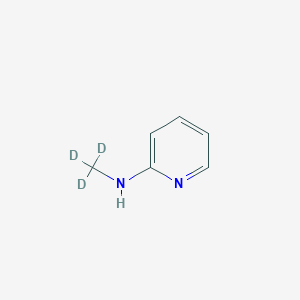
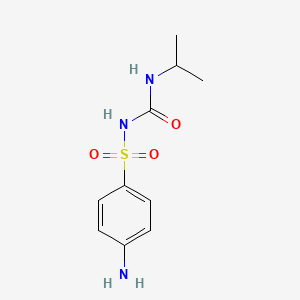
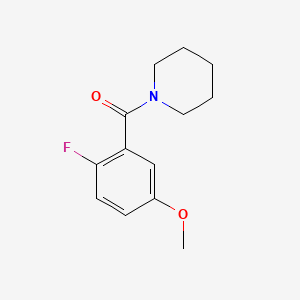
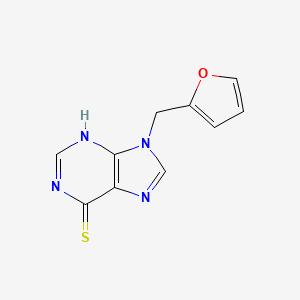
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
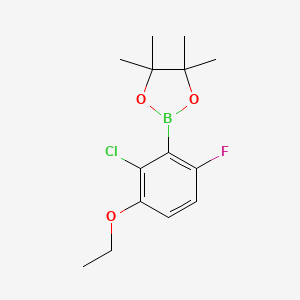
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
